
Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2] is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetyloxy, dimethylamino, and fluorophenyl, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2] typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the preparation of the core benzamide structure.
Functional Group Introduction: Acetyloxy groups are introduced through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Dimethylamino Group Addition: The dimethylamino group is incorporated via nucleophilic substitution reactions, often using dimethylamine.
Fluorophenyl Group Attachment: The fluorophenyl group is added through electrophilic aromatic substitution, using fluorobenzene derivatives.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, typically involving solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under conditions such as reflux in organic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s structural features enable it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific receptors or enzymes. Its fluorophenyl group is known to enhance binding affinity and selectivity in drug design.
Industry
In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino and fluorophenyl groups enhance its binding affinity, while the acetyloxy groups facilitate its reactivity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler analog without the additional functional groups.
N-(4-fluorophenyl)benzamide: Lacks the acetyloxy and dimethylamino groups.
3,5-bis(acetyloxy)benzamide: Does not contain the dimethylamino and fluorophenyl groups.
Uniqueness
Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2] is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it more versatile and potentially more effective in various applications compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2], highlighting its synthesis, reactivity, applications, and uniqueness
Propriétés
Numéro CAS |
176378-95-3 |
|---|---|
Formule moléculaire |
C24H23FN4O7 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
[3-acetyloxy-5-[[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C24H23FN4O7/c1-13(30)35-18-10-15(11-19(12-18)36-14(2)31)21(32)26-20-22(27(3)4)29(24(34)28(5)23(20)33)17-8-6-16(25)7-9-17/h6-12H,1-5H3,(H,26,32) |
Clé InChI |
TVJLBFLAARNVEM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N(C)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N(C)C)OC(=O)C |
Synonymes |
Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


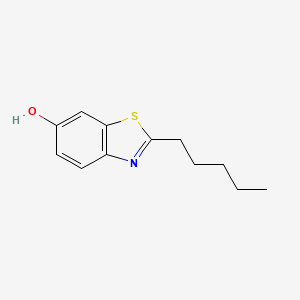
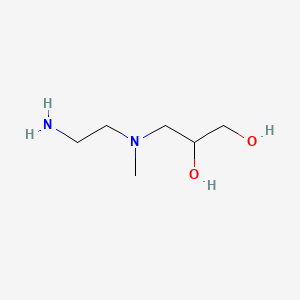
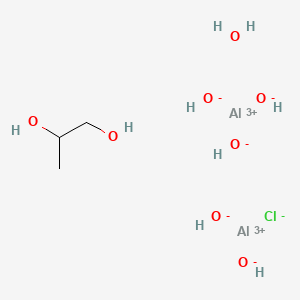
![1H-4,7-Methanopyrrolo[1,2-c][1,3]oxazine](/img/structure/B574248.png)
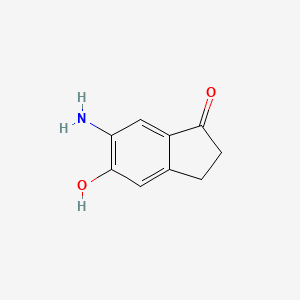
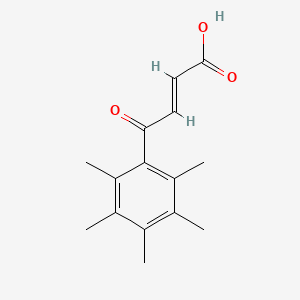
![5,6,7,8-Tetrahydrodicyclopenta[CD,FG]pyrene](/img/structure/B574255.png)
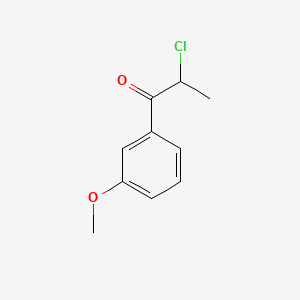
![(3aR,6aS)-3,3-difluoro-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B574259.png)
![Oxazolo[2,3,4-cd]pyrrolizine](/img/structure/B574260.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B574263.png)
![[3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid](/img/structure/B574265.png)
